A Comprehensive Technical Guide to 4-Aminopyrimidine-5-carboxylic Acid
A Comprehensive Technical Guide to 4-Aminopyrimidine-5-carboxylic Acid
An In-depth Analysis of its Physicochemical Properties and Biological Significance for Researchers and Drug Development Professionals
Introduction: 4-Aminopyrimidine-5-carboxylic acid is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structural features, comprising a pyrimidine core substituted with both an amino and a carboxylic acid group, allow for diverse chemical modifications, making it an invaluable intermediate in the synthesis of novel bioactive molecules.[1] This technical guide provides a detailed overview of the physicochemical properties of 4-aminopyrimidine-5-carboxylic acid, standardized experimental protocols for their determination, and an exploration of its role in key biological pathways, offering a critical resource for researchers and scientists in the field of drug discovery.
Physicochemical Properties
The fundamental physical and chemical characteristics of 4-aminopyrimidine-5-carboxylic acid are summarized below. These properties are essential for its handling, formulation, and application in synthetic and biological studies.
Table 1: General and Physical Properties of 4-Aminopyrimidine-5-carboxylic acid
| Property | Value | Source(s) |
| IUPAC Name | 4-aminopyrimidine-5-carboxylic acid | [2] |
| Synonyms | 4-Amino-5-pyrimidinecarboxylic acid | [2] |
| CAS Number | 20737-41-1 | [2] |
| Molecular Formula | C₅H₅N₃O₂ | [3] |
| Molecular Weight | 139.11 g/mol | [3] |
| Appearance | White to yellow powder or crystals | [2] |
| Melting Point | 278-281 °C | [4] |
| Boiling Point (Predicted) | 384.9 ± 27.0 °C | [4] |
| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [4] |
| Purity | ≥95% (HPLC), 98% (HPLC) | [2][5] |
| Storage Conditions | Room Temperature, Keep in a dark place under an inert atmosphere | [2][4] |
Table 2: Physicochemical Parameters of 4-Aminopyrimidine-5-carboxylic acid
| Parameter | Value | Source(s) |
| pKa (Predicted) | 2.21 ± 0.10 | [4] |
| LogP (Predicted) | -0.1 | [6] |
| Water Solubility | Data not available. A related compound, pyrimidine-4-carboxylic acid, has a solubility of approx. 1 mg/mL in PBS (pH 7.2). | [7] |
| Solubility in Organic Solvents | Data not available. A related compound, pyrimidine-4-carboxylic acid, is soluble in ethanol, DMSO, and dimethylformamide. | [7] |
Experimental Protocols for Physicochemical Characterization
Standardized protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following methodologies are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.
Melting Point Determination (OECD 102)
The melting point is a fundamental property for characterizing the purity of a crystalline solid.
Principle: This method determines the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[8][9] The presence of impurities typically broadens and depresses the melting range.[8][9]
Apparatus:
Procedure (Capillary Method):
-
A small amount of the finely powdered, dry substance is packed into a capillary tube.
-
The capillary is placed in the heating block or liquid bath of the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting range.
Water Solubility (OECD 105)
Water solubility is a critical parameter influencing a compound's absorption, distribution, and environmental fate.
Principle: This guideline describes the column elution method (for solubilities < 10⁻² g/L) and the flask method (for solubilities > 10⁻² g/L) to determine the saturation mass concentration of a substance in water at a given temperature.[12][13]
Procedure (Flask Method):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this duration).[12][13]
-
The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Dissociation Constant (pKa) Determination (OECD 112)
The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Principle: The pKa is determined by measuring the pH of a solution containing a known concentration of the substance while titrating with a standard acid or base. Alternatively, spectrophotometric or conductometric methods can be used to determine the relative concentrations of the ionized and unionized forms as a function of pH.[14][15]
Procedure (Titration Method):
-
A precise amount of the substance is dissolved in a suitable solvent (often water or a co-solvent system).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is calculated from the titration curve, often corresponding to the pH at which the substance is half-neutralized.
Partition Coefficient (LogP) Determination (OECD 107/117)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Principle: LogP is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[16] The Shake Flask Method (OECD 107) is the traditional approach, while the HPLC Method (OECD 117) is a faster, alternative method.
Procedure (Shake Flask Method - OECD 107):
-
A known amount of the substance is dissolved in either n-octanol or water.
-
The two immiscible solvents are mixed in a vessel.
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated by centrifugation.[16]
-
The concentration of the substance in each phase is determined analytically.
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Signaling Pathways and Applications
4-Aminopyrimidine-5-carboxylic acid is a key precursor for compounds targeting several important biological pathways. Its derivatives have shown potential in oncology, cardiovascular disease, and as antimicrobial agents.
Inhibition of DNA Gyrase and Topoisomerase IV
Derivatives of aminopyrimidines are explored as antibacterial agents that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[17][18]
Mechanism of Action: These enzymes are essential for bacterial DNA replication, repair, and recombination.[19] Inhibitors trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks.[19][20] This blockage of DNA synthesis and induction of the SOS response ultimately results in bacterial cell death.[19][20] In many gram-positive bacteria, topoisomerase IV is the primary target for resistance development, while in many gram-negative bacteria, it is DNA gyrase.[19][20]
Angiotensin Receptor Blockade
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, a key component of this system, exerts its effects by binding to the AT₁ receptor.[21]
Mechanism of Action: Angiotensin Receptor Blockers (ARBs) are competitive antagonists of the AT₁ receptor.[22] By selectively blocking the binding of angiotensin II, ARBs prevent vasoconstriction, aldosterone release, and other hypertrophic responses, leading to a reduction in blood pressure.[22] This makes them a cornerstone in the treatment of hypertension and related cardiovascular conditions.[21] Derivatives of 4-aminopyrimidine-5-carboxylic acid have been investigated for their potential as a new class of antihypertensive agents acting through this mechanism.
Other Applications
This versatile scaffold is also utilized in the development of:
-
Anticancer Agents: As an intermediate in the synthesis of inhibitors for targets like mitogen-activated protein kinase-interacting kinases (MNK), which are implicated in tumorigenesis.[23]
-
Antiviral Agents: Dihydroxypyrimidine (DHP) carboxamides, which can be derived from pyrimidine carboxylic acids, are a known scaffold for antiviral drugs targeting viral enzymes.
-
Agrochemicals: The compound serves as a building block in the synthesis of herbicides and fungicides.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Aminopyrimidine-5-carboxylic acid | 20737-41-1 [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 4-AMINOPYRIMIDINE-5-CARBOXYLIC ACID CAS#: 20737-41-1 [m.chemicalbook.com]
- 5. stanfordchem.com [stanfordchem.com]
- 6. 5-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 12258912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. oecd.org [oecd.org]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Angiotensin converting enzyme inhibitors and angiotensin receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.sahmri.org.au [research.sahmri.org.au]
